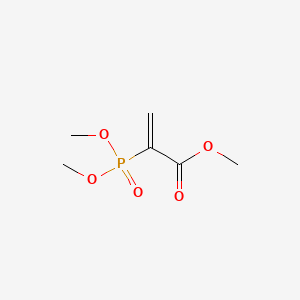

Methyl 2-(dimethoxyphosphinyl)acrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-dimethoxyphosphorylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O5P/c1-5(6(7)9-2)12(8,10-3)11-4/h1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTGCDRCJQKACR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)P(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203675 | |

| Record name | Methyl 2-(dimethoxyphosphinyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55168-74-6 | |

| Record name | 2-Propenoic acid, 2-(dimethoxyphosphinyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55168-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(dimethoxyphosphinyl)acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055168746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(dimethoxyphosphinyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(dimethoxyphosphinyl)acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Dimethoxyphosphinyl Acrylate

Nucleophilic Addition Reactions

The primary mode of reactivity for Methyl 2-(dimethoxyphosphinyl)acrylate involves the addition of nucleophiles to its α,β-unsaturated ester system. The electron-withdrawing nature of both the ester and the dimethoxyphosphinyl groups polarizes the C=C double bond, rendering the β-carbon electrophilic and highly susceptible to attack by nucleophiles.

The conjugate addition of nucleophiles to the activated olefin of this compound is known as the Michael addition reaction. researchgate.net This reaction is a powerful and atom-economical method for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net The general mechanism involves the attack of a Michael donor (nucleophile) on the β-carbon of the acrylate (B77674) (the Michael acceptor). researchgate.net

The Michael addition is frequently facilitated by a base, which serves to deprotonate a pronucleophile (Michael donor) to generate a more potent nucleophile, such as an enolate or another carbanion. researchgate.net A wide array of both organic and inorganic bases can be employed to catalyze this transformation. researchgate.net

Commonly Used Bases in Michael Additions

| Base Category | Examples |

|---|---|

| Organic Bases | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Triethylamine (Et3N), 4-Dimethylaminopyridine (DMAP) |

This table presents examples of bases commonly used to catalyze Michael addition reactions. researchgate.net

The mechanism commences with the base abstracting an acidic proton from the Michael donor to form a nucleophilic anion. This anion then undergoes a 1,4-conjugate addition to the α,β-unsaturated system of the phosphinylacrylate. The resulting intermediate is subsequently protonated, often by the conjugate acid of the base or a solvent molecule, to yield the final addition product and regenerate the catalyst.

The addition of thiols to acrylates, a specific type of Michael addition often referred to as thiol-ene chemistry, is a highly efficient and popular reaction. researchgate.net This reaction can proceed through two primary mechanistic pathways depending on the catalyst employed: base catalysis or nucleophilic initiation. rsc.org

In the base-catalyzed mechanism , a base (typically a tertiary amine) deprotonates the thiol to form a thiolate anion. This highly nucleophilic thiolate then attacks the β-carbon of the acrylate. The rate-determining step in this cycle is the subsequent proton transfer from another thiol molecule to the resulting Michael adduct anion. rsc.org

In the nucleophilic initiation mechanism , a nucleophile such as a tertiary phosphine (B1218219) directly attacks the β-carbon of the acrylate. This generates a zwitterionic intermediate, which then deprotonates a thiol to form a thiolate. This newly formed thiolate can then participate in the anionic addition cycle. researchgate.netrsc.org Studies show that tertiary amines tend to act solely as base catalysts, whereas tertiary phosphines function as nucleophilic initiators. rsc.org Phosphine catalysts like dimethylphenylphosphine (B1211355) (DMPP) have been shown to be particularly effective, yielding complete conversion in minutes under optimized conditions. researchgate.net

Catalyst Mechanisms in Thiol-Acrylate Additions

| Catalyst Type | Predominant Mechanism | Key Features |

|---|---|---|

| Tertiary Amines (e.g., TEA) | Base Catalysis | Reaction proceeds via thiolate anion; can require several hours for high conversion. researchgate.netrsc.org |

| Tertiary Phosphines (e.g., DMPP) | Nucleophilic Initiation | Direct attack on the acrylate; can achieve complete conversion in minutes. researchgate.netrsc.org |

This table summarizes the catalytic mechanisms for the thiol-Michael addition to acrylates.

When the nucleophilic functional group and the acrylate acceptor are present within the same molecule, an intramolecular Michael addition can occur, leading to the formation of cyclic structures. This cyclization is a powerful strategy for the stereoselective synthesis of substituted heterocycles such as piperidines and tetrahydropyrans. researchgate.net

For example, a molecule containing a hydroxyl or amino group tethered to the this compound core could undergo base-mediated cyclization. The geometry of the double bond in the acrylate moiety has been shown to have a significant impact on the diastereoselectivity of the cyclization process. researchgate.net While specific studies on intramolecular cyclizations of this compound derivatives are not detailed, the established principles of intramolecular aza-Michael and oxa-Michael reactions on similar acrylate systems demonstrate the feasibility and synthetic potential of this approach. researchgate.netresearchgate.net

The reaction of amines with acrylates, known as the aza-Michael addition, is a fundamental process for synthesizing β-amino esters and their derivatives. nih.gov Amines are effective nucleophiles that readily add to the electron-deficient double bond of this compound. beilstein-journals.org This reaction is generally high-yielding and proceeds with 100% atom economy. d-nb.info

The reaction can be performed under various conditions, including solvent-free and catalyst-free environments at elevated temperatures, or accelerated by microwave irradiation. nih.govd-nb.info Microwave-assisted protocols have been shown to significantly decrease reaction times and improve product yields and purity compared to conventional heating. nih.gov

Representative Aza-Michael Additions to Methyl Acrylates

| Amine | Acrylate | Conditions | Time | Yield |

|---|---|---|---|---|

| Benzylamine | Methyl Crotonate | Microwave, 140 °C | 3 h | 98% |

| Benzylamine | Methyl Methacrylate (B99206) | Microwave, 130 °C | 1 h | 97% |

| (S)-α-methylbenzylamine | Methyl Acrylate | Microwave, 80 °C | 10 min | 95% |

This table provides examples of aza-Michael addition reactions with various methyl acrylates, demonstrating the efficiency of the transformation under different conditions. nih.govd-nb.info

Michael Addition Chemistry of the α,β-Unsaturated Ester

Carbonyl Olefination Reactions

While this compound is a potent Michael acceptor, it is not typically used as a reagent in carbonyl olefination reactions. Instead, it is a characteristic product of one of the most important olefination methods: the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene, generally with a strong preference for the (E)-isomer. wikipedia.orgorganic-chemistry.org The synthesis of α,β-unsaturated esters like this compound is achieved by reacting an appropriate aldehyde (in this case, formaldehyde) with the carbanion generated from a phosphonoacetate precursor, such as methyl 2-(dimethoxyphosphoryl)acetate. wikipedia.org

The reaction mechanism begins with the deprotonation of the phosphonate (B1237965) ester at the carbon adjacent to the phosphonate and ester groups, using a suitable base (e.g., NaH, BuLi), to form a nucleophilic phosphonate carbanion. organic-chemistry.org This carbanion then adds to the carbonyl carbon of the aldehyde or ketone. The resulting intermediate undergoes elimination to form the alkene and a water-soluble dialkylphosphate byproduct, which is easily removed during workup, representing a key advantage over the traditional Wittig reaction. wikipedia.orgorganic-chemistry.org The stereoselectivity of the HWE reaction can be influenced by reaction conditions such as temperature and the choice of base and counterion. wikipedia.org

Horner-Wadsworth-Emmons Olefination Applications

This compound is a prominent reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized method for the synthesis of alkenes. organic-chemistry.orgresearchgate.net This reaction involves the olefination of aldehydes or ketones with a stabilized phosphonate carbanion, generated by treating the phosphonate ester with a base. organic-chemistry.orgharvard.edu The phosphonate carbanion derived from this compound is particularly useful for creating α,β-unsaturated esters, which are valuable intermediates in the synthesis of complex molecules and natural products. researchgate.net

The primary advantage of the HWE reaction lies in its high reliability, positional selectivity, and the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. organic-chemistry.orgresearchgate.net The reaction proceeds by the addition of the phosphonate carbanion to the carbonyl compound, forming an intermediate which then eliminates a dialkyl phosphate salt to yield the alkene. harvard.edu Common bases used to generate the carbanion include sodium hydride (NaH), n-butyllithium (BuLi), and potassium carbonate (K2CO3). organic-chemistry.orgnih.gov

The versatility of this reagent is demonstrated in its reaction with a variety of carbonyl compounds. For instance, its reaction with both aromatic and aliphatic aldehydes provides access to a diverse range of substituted acrylates.

| Carbonyl Compound | Base | Major Alkene Product | Reference |

|---|---|---|---|

| Benzaldehyde | NaH | Methyl 2-benzylideneacrylate | organic-chemistry.org |

| Cyclohexanone | n-BuLi | Methyl 2-cyclohexylideneacrylate | harvard.edu |

| 4-Nitrobenzaldehyde | K2CO3 | Methyl 2-(4-nitrobenzylidene)acrylate | nih.gov |

| Propanal | NaH | Methyl 2-propylideneacrylate | organic-chemistry.org |

Radical-Mediated Transformations

Radical Polymerization Mechanisms

This compound, as an acrylate monomer, can undergo radical polymerization to form polymers with phosphorus-containing side chains. The general mechanism of free radical polymerization involves three main steps: initiation, propagation, and termination. nih.gov

Initiation: The process begins with the generation of free radicals from an initiator molecule, often through the application of heat or light. nih.gov These radicals then react with a monomer molecule to form an initial radical chain.

Propagation: The newly formed radical chain adds to successive monomer molecules, rapidly increasing the length of the polymer chain. nih.gov In the case of acrylates, this typically occurs in a head-to-tail fashion, where the radical end of the growing chain attacks the unsubstituted CH₂ end of the incoming monomer. nih.gov

Termination: The growth of polymer chains is concluded by termination steps, which can occur through combination (two growing chains combine) or disproportionation (a hydrogen atom is transferred from one chain to another). nih.gov The termination rate constant (kt) is a crucial parameter; it can decrease significantly as the viscosity of the system increases, leading to an auto-acceleration effect. rsc.org Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), can be employed to synthesize well-defined polymers with controlled molecular weights and low polydispersity. escholarship.org

Other Radical Addition Processes

Beyond polymerization, the electron-deficient double bond in this compound is susceptible to the addition of various radical species. nih.gov These radical addition reactions are fundamental for forging new carbon-carbon and carbon-heteroatom bonds. chemrxiv.org The regioselectivity of the addition is a key consideration, with the incoming radical typically attacking the β-carbon of the acrylate, which is less sterically hindered and results in a more stabilized α-radical intermediate.

Computational studies on methyl radical additions to generic C=X systems show that the reaction barriers and regioselectivity are governed by a balance of orbital interactions and Pauli repulsion. nih.govchemrxiv.org For substrates like acrylates (where X is a carbon-based group), radical attack at the β-carbon is generally favored. nih.gov This reactivity allows for the introduction of a wide array of functional groups onto the acrylate scaffold.

Transition Metal-Catalyzed Reactions

Cross-Coupling Reactions Involving Acrylate Moieties

The acrylate moiety of this compound can participate in various transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions. While direct examples with this specific phosphonate are not extensively detailed, the known reactivity of similar acrylates provides a strong basis for its potential applications. researchgate.netmit.edu

One of the most relevant transformations is the Mizoroki-Heck reaction. This reaction typically involves the coupling of an aryl or vinyl halide with an alkene, catalyzed by a palladium complex. For an acrylate substrate, this would result in the formation of a new carbon-carbon bond at the β-position of the double bond. Such reactions are instrumental in synthesizing substituted cinnamate (B1238496) derivatives and other complex unsaturated systems. The regioselectivity of acrylate insertion into palladium-carbon bonds can be influenced by steric and electronic factors of the catalyst and substrates. researchgate.net

Similarly, other palladium-catalyzed reactions could potentially be applied. For example, tandem reactions catalyzed by transition metals can create highly functionalized molecules in a single step from simple precursors including an aldehyde, an alkyl acrylate, and a nucleophile. mdpi.com These processes showcase the utility of the acrylate group as a versatile building block in complex molecule synthesis.

| Reaction Type | Coupling Partner | Catalyst System | Expected Product | Reference |

|---|---|---|---|---|

| Mizoroki-Heck | Iodobenzene | Pd(OAc)₂, PPh₃, Et₃N | Methyl 2-(dimethoxyphosphinyl)-3-phenylacrylate | researchgate.net |

| Mizoroki-Heck | 4-Bromotoluene | PdCl₂(PPh₃)₂, K₂CO₃ | Methyl 2-(dimethoxyphosphinyl)-3-(p-tolyl)acrylate | researchgate.net |

| Suzuki-Miyaura (β-borylation then coupling) | Phenylboronic acid | Pd(PPh₃)₄, Base | Methyl 2-(dimethoxyphosphinyl)-3-phenylacrylate | mit.edu |

Dimerization and Oligomerization Processes of this compound

However, the general chemical behavior of related compounds, such as vinylphosphonates and acrylates, can provide insights into the potential, though unconfirmed, reactivity of this compound in dimerization and oligomerization processes.

The radical homopolymerization of vinylphosphonates, a class of compounds structurally related to this compound, has been observed to predominantly yield oligomers. rsc.org This tendency is often attributed to the prevalence of chain transfer reactions, which can terminate the growing polymer chain at a short length, resulting in the formation of low molecular weight products. rsc.org Specifically, intramolecular hydrogen transfer from the phosphonate ester groups can lead to the creation of a P-O-C bond in the main chain, a linkage that is more thermally labile and can contribute to chain scission. rsc.org

In the broader context of acrylate chemistry, dimerization is a known process, though it often requires specific catalytic conditions. For instance, the head-to-tail dimerization of methyl acrylate to form dimethyl α-methyleneglutarate can be achieved using phosphine catalysts or a combination of an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and carbon dioxide. While these methods are established for simple acrylates, their applicability to a phosphonate-substituted acrylate like this compound has not been documented.

Furthermore, supramolecular chemistry has demonstrated the dimerization of vinyl phosphonate anions through host-guest interactions with cyanostar macrocycles. nih.govrsc.orgresearchgate.net This process, however, is a non-covalent assembly driven by hydrogen bonding within the macrocycle's cavity and does not represent a direct covalent dimerization of the monomer itself. nih.govrsc.org

Anionic polymerization of acrylates is a well-established method for producing polymers, and in some cases, can be controlled to produce oligomers. cmu.eduuliege.be However, the influence of the α-dimethoxyphosphinyl group on the anionic polymerization of an acrylate has not been specifically detailed in the context of controlled oligomerization.

Table of Related Compound Reactivity

| Compound Class | Reactivity | Products | Mechanistic Notes |

| Vinylphosphonates | Radical Homopolymerization | Oligomers | Dominated by chain transfer reactions, leading to low molecular weight products. rsc.org |

| Methyl Acrylate | Catalytic Dimerization | Dimethyl α-methyleneglutarate | Can be catalyzed by phosphines or DBU/CO2. |

| Vinyl Phosphonate Anions | Supramolecular Dimerization | Non-covalent dimers | Mediated by host-guest chemistry with cyanostar macrocycles. nih.govrsc.org |

| Acrylates | Anionic Polymerization | Polymers/Oligomers | Can be controlled to produce specific molecular weights. cmu.eduuliege.be |

Catalytic Strategies in Reactions Involving Methyl 2 Dimethoxyphosphinyl Acrylate

Metal-Catalyzed Transformations

Metal catalysts are pivotal in a wide range of organic transformations due to their unique ability to activate substrates and facilitate bond formation. For a substrate such as Methyl 2-(dimethoxyphosphinyl)acrylate, various metal-based catalytic systems have been explored.

Palladium-Mediated Catalysis

Palladium catalysis is particularly renowned for its role in cross-coupling reactions. The Heck reaction, which involves the coupling of an unsaturated halide with an alkene, is a prime example. researchgate.net This reaction has been successfully applied to the arylation of diethyl vinylphosphonate (B8674324) with various aryl or heteroaryl halides. researchgate.net Catalytic systems such as the Herrmann palladacycle and Nolan's (NHC)-palladium catalyst have been shown to be effective, achieving high conversions and selectivities under optimized conditions. researchgate.net

The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to yield the substituted alkene and regenerate the catalyst. google.com This methodology provides a direct route to substituted vinylphosphonates, which are valuable synthetic intermediates.

Table 2: Palladium Catalysts in the Heck Reaction of Diethyl Vinylphosphonate

| Catalyst | Aryl Halide | Base | Solvent | Temperature (°C) | Conversion/Selectivity |

|---|---|---|---|---|---|

| Herrmann Palladacycle | Various Aryl/Heteroaryl Halides | K₂CO₃ | NMP | 140 | High |

| Nolan (NHC)-Palladium Catalyst | Various Aryl/Heteroaryl Halides | K₂CO₃ | NMP | 140 | High |

| Pd(OAc)₂/PPh₃ | Various Aryl/Heteroaryl Halides | K₂CO₃ | NMP | 140 | High |

Data derived from a comparative study on the Heck arylation of diethyl vinylphosphonate. researchgate.net

Copper-Based Catalytic Systems

Copper-catalyzed reactions, particularly 1,4-conjugate additions (Michael additions), are fundamental in C-C bond formation. nih.gov The enantioselective copper-catalyzed 1,4-addition of organometallic reagents to α,β-unsaturated compounds has been extensively studied. mdpi.com This methodology is highly relevant for substrates like this compound.

Organozinc reagents, in the presence of a copper catalyst and a chiral ligand, have been shown to add to α,β-unsaturated phosphonates with high enantioselectivity. nih.gov Similarly, Grignard reagents can be employed in copper-catalyzed conjugate additions to α,β-unsaturated carbonyl compounds, with the mechanism being explored through kinetic, spectroscopic, and electrochemical analyses. The active catalyst structure and the roles of the solvent, copper halide, and Grignard reagent have been subjects of detailed investigation.

Table 3: Ligands for Enantioselective Copper-Catalyzed 1,4-Additions

| Ligand Type | Organometallic Reagent | Substrate Type | Noteworthy Aspects |

|---|---|---|---|

| Phosphoramidites | Dialkylzinc | Cyclic and Acyclic Enones | High enantioselectivities achieved. nih.gov |

| Ferrocenyl Diphosphines | Grignard Reagents | α,β-Unsaturated Carbonyls | Mechanism studied in detail. |

| Josiphos Ligands | Grignard Reagents | α,β,γ,δ-Unsaturated Esters | Enables 1,6-asymmetric conjugate addition. |

Tin and Titanium Catalysts in Transesterification

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a crucial reaction in organic synthesis. Tin and titanium-based catalysts are known to be effective for this transformation.

Complexes formed between a tin carboxylate and a tetraalkyl or tetraaryl titanate have been found to be more efficient as transesterification catalysts than the individual metal components. These catalysts are versatile and can be used for a wide range of mono- or polycarboxylic acids and their esters.

Titanium alkoxides, such as titanium isopropoxide, have been studied as phase-transforming catalysts for transesterification reactions. nih.gov In such a process, the catalyst is introduced as a liquid and, upon reaction, can be removed as a heterogeneous solid. Kinetic studies have shown that the transesterification of monoolein (B16389) with titanium isopropoxide is second-order with respect to the alcohol. nih.gov Microwave heating has also been shown to facilitate titanium-catalyzed esterification and transesterification reactions, significantly reducing reaction times.

Photoredox Catalysis in Acrylate (B77674) Chemistry

Visible-light photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates and forging new chemical bonds. researchgate.net This approach has been applied to the synthesis of phosphonate-substituted compounds.

For instance, the photoredox-catalyzed phosphonylation of bromo-substituted 1,10-phenanthrolines has been achieved using Eosin Y as a photocatalyst under blue light irradiation. researchgate.net This transition-metal-free method proceeds under mild conditions. The proposed mechanism involves the photoinduced generation of an aryl radical, which then reacts with a phosphite (B83602) to form the C-P bond.

While direct photoredox-catalyzed reactions on the acrylate moiety of this compound are not extensively documented, the principles of generating radicals and their subsequent reactions with α,β-unsaturated systems are well-established. For example, photoredox catalysis can be used to generate phosphoranyl radicals, which can undergo various transformations.

Phase Transfer Catalysis in Alkylation Reactions

Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. This is often achieved using a phase-transfer agent, such as a quaternary ammonium (B1175870) salt, which transports a reactant from one phase to another.

PTC has been successfully employed for the alkylation of various compounds. For instance, the alkylation of phosphine (B1218219) boranes with a range of electrophiles proceeds in good to excellent yields in a biphasic solution with tetrabutylammonium (B224687) bromide as the catalyst. Similarly, a highly efficient and environmentally friendly protocol for the C5-selective alkylation of hydantoins has been developed using PTC. This method is applicable to a wide array of electrophiles, including alkyl halides and acrylates.

While specific examples of the alkylation of this compound under PTC conditions are not prominent in the literature, the successful alkylation of related active methylene (B1212753) compounds and phosphine derivatives suggests the feasibility of this approach for modifying the phosphonate (B1237965) backbone or other parts of the molecule.

Theoretical and Computational Chemistry Studies on Methyl 2 Dimethoxyphosphinyl Acrylate

Electronic Structure Elucidation and Spectroscopic Property Prediction

The electronic structure of a molecule is fundamental to its chemical behavior. For Methyl 2-(dimethoxyphosphinyl)acrylate, computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to elucidate the distribution of electrons and predict its spectroscopic properties. These methods solve the Schrödinger equation for the molecule, providing detailed information about molecular orbitals, electron density, and electrostatic potential.

A key aspect of understanding the electronic structure is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and the electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity. The molecular electrostatic potential (MEP) surface is another valuable tool, which maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is particularly useful in predicting how the molecule will interact with other reagents.

Furthermore, these computational methods can predict various spectroscopic properties. For instance, by calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. Similarly, by computing the electronic transition energies and oscillator strengths, a theoretical UV-Vis spectrum can be predicted. These predicted spectra are invaluable for interpreting experimental data and for the structural confirmation of the compound.

Below is an illustrative table of predicted electronic and spectroscopic properties for this compound, which would typically be obtained from DFT calculations.

| Property | Predicted Value (Illustrative) |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

| Key IR Frequencies (cm⁻¹) | P=O stretch: 1250 C=O stretch: 1720 C=C stretch: 1640 |

| Principal UV-Vis Absorption (λmax) | 210 nm |

Reaction Mechanism Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. For this compound, which can participate in reactions like Michael additions or polymerizations, understanding the mechanism is crucial for controlling the reaction outcomes.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. wikipedia.org Transition State Theory (TST) is a fundamental concept used to describe reaction rates. wikipedia.org Computationally, locating and characterizing the transition state is a key step in modeling a reaction mechanism. This involves finding the saddle point on the potential energy surface that connects the reactants and products. libretexts.org The geometry of the transition state provides insights into the bonding changes that occur during the reaction. For instance, in a Michael addition reaction involving this compound, the transition state would show the partial formation of the new carbon-carbon bond and the breaking of the carbon-carbon double bond.

For complex reactions with multiple steps, the energy profile will show intermediate species and multiple transition states. The step with the highest activation energy is the rate-determining step of the reaction.

An illustrative energy profile for a hypothetical reaction of this compound is presented in the table below.

| Species | Relative Energy (kcal/mol) (Illustrative) |

| Reactants | 0.0 |

| Transition State | +20.5 |

| Products | -15.0 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static, and different spatial arrangements of atoms, known as conformations, can exist. Conformational analysis aims to identify the stable conformers and to understand the energy barriers between them. For a flexible molecule like this compound, with several rotatable bonds, there can be numerous possible conformations. Computational methods can systematically explore the conformational space to find the low-energy conformers.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. In an MD simulation, the motion of each atom is calculated based on classical mechanics and a force field that describes the interactions between atoms. MD simulations can provide insights into how the molecule behaves in a solvent, how it interacts with other molecules, and how it samples different conformations at a given temperature. This information is crucial for understanding the macroscopic properties of the substance. For instance, MD simulations can be used to study the flexibility of the molecule and the preferred orientations of its functional groups.

Synthetic Utility and Advanced Applications of Methyl 2 Dimethoxyphosphinyl Acrylate

Role as a Versatile Synthetic Building Block

Methyl 2-(dimethoxyphosphinyl)acrylate serves as a highly versatile synthetic building block primarily due to the reactivity of its electron-deficient carbon-carbon double bond. The acrylate (B77674) system is a potent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles. This reactivity allows for the straightforward introduction of the phosphonate (B1237965) group into more complex molecular structures.

Key reactions that underscore its utility include:

Michael Addition: Nucleophiles such as amines, thiols, and carbanions can add to the β-position of the acrylate, forming a new carbon-nucleophile bond. This reaction is a cornerstone for creating more elaborate phosphonate-containing molecules. For instance, the addition of primary or secondary amines leads to β-amino phosphonates, while the reaction with thiols yields β-thioether phosphonates. researchgate.netrsc.org

Diels-Alder Reaction: The acrylate double bond can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. researchgate.netnih.gov This provides a powerful route for the construction of cyclic and bicyclic systems containing a phosphonate group, which are valuable scaffolds in medicinal chemistry and materials science. researchgate.net

Radical Reactions: The double bond can participate in radical addition and polymerization reactions, a feature that is extensively exploited in materials science.

The presence of both the ester and the phosphonate ester functionalities also offers sites for subsequent chemical modifications, such as hydrolysis or transesterification, further expanding its synthetic potential.

Application in the Synthesis of Complex Organic Molecules

The unique reactivity of this compound makes it a valuable tool for chemists aiming to incorporate phosphonate groups into larger, more complex organic structures.

The construction of molecular scaffolds containing phosphonate groups is a significant area of research, as these motifs are found in various biologically active compounds and functional materials. This compound is an ideal starting material for this purpose. The Michael addition reaction is a primary strategy for building these scaffolds. researchgate.netrsc.org By selecting appropriate nucleophiles, a diverse array of structures can be synthesized.

For example, reacting the compound with bifunctional nucleophiles can lead to the formation of heterocyclic systems. The conjugate addition of an amine, followed by intramolecular cyclization, can yield phosphonate-substituted nitrogen-containing rings. This strategy provides access to novel molecular frameworks that would be difficult to synthesize through other methods. The phosphonate group within these scaffolds can act as a metal-chelating agent, a transition state analogue inhibitor for enzymes, or a polar anchor for surface adhesion.

While this compound is recognized for its potential in organic synthesis, its application in the total synthesis of complex natural products is not yet widely documented in prominent literature. Its role is more established as a building block for creating functional molecules and polymers rather than as a key intermediate in multi-step natural product synthesis.

However, its potential as a strategic reagent is clear. In hypothetical total synthesis approaches, it could be employed to introduce a phosphonate group at a specific location within a complex target molecule. This could be achieved via a conjugate addition reaction early in the synthetic sequence. The phosphonate moiety could serve to modulate the biological activity of the final product or to act as a handle for purification or immobilization. The Diels-Alder reaction also offers a powerful method for rapidly increasing molecular complexity and forming key carbocyclic rings found in many natural products. researchgate.netrsc.org

Development of Advanced Polymeric Materials

One of the most significant applications of this compound is in polymer science, where it serves as a functional monomer for creating advanced materials with tailored properties. researchgate.net

This compound and its derivatives can undergo homopolymerization to produce polyacrylates with a phosphonate group on each repeating unit. This process is typically initiated by free-radical initiators, such as 2,2′-azobisisobutyronitrile (AIBN), or through controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org

The RAFT process, in particular, allows for excellent control over the polymer's molecular weight and dispersity, enabling the synthesis of well-defined polymer architectures. rsc.org The resulting homopolymers, poly(this compound), possess unique characteristics conferred by the high density of phosphonate groups. These properties include enhanced thermal stability, flame retardancy, and strong adhesion to metal surfaces. google.com Furthermore, the phosphonate ester groups can be hydrolyzed to yield poly(acrylic acid) derivatives bearing phosphonic acid groups, creating highly effective ion-exchange resins, dental adhesives, or coatings for biomedical implants. rsc.org

Table 1: Research Findings on Homopolymerization of Phosphonated (Meth)acrylates An interactive data table should be generated here based on the following data:

| Monomer | Polymerization Method | Initiator/CTA | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| Dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) | RAFT | Dithioester CTA | DMF | Good control over molecular weight; enables synthesis of well-defined polymers. | rsc.org |

| Phosphonate-containing acrylate | Bulk Polymerization | AIBN | None | Resulting polymers produced chars on burning, indicating flame-retardant potential. | researchgate.net |

| (Methacryloyloxy)methyl phosphonic acid (hMAPC1) | RAFT | Dithioester CTA | Water/DMF | Successful controlled polymerization of the acidic monomer was achieved. | rsc.org |

To fine-tune the properties of the final material, this compound is frequently copolymerized with other vinyl monomers. This approach allows for the creation of materials that combine the properties of the phosphonate monomer with those of the comonomer.

Common comonomers include:

Methyl Methacrylate (B99206) (MMA): Copolymerization with MMA is common to produce materials with good mechanical strength, optical clarity, and enhanced flame retardancy and adhesion due to the phosphonate units. researchgate.net

Acrylates (e.g., Butyl Acrylate): Incorporating softer acrylate monomers can improve the flexibility and adhesive properties of the resulting polymer.

Styrene (B11656): Copolymerization with styrene can produce phosphonated plastics with high rigidity and thermal stability.

The reactivity ratios of the monomers dictate their incorporation into the polymer chain, influencing whether the resulting copolymer has a random, alternating, or blocky structure. These copolymers are valuable in a range of applications, including as specialty adhesives for metals, flame-retardant coatings, and functional binders in composites. google.comsapub.org

Table 2: Research Findings on Copolymerization of Phosphonated Acrylates An interactive data table should be generated here based on the following data:

| Phosphonate Monomer | Comonomer | Polymerization Method | Key Application/Finding | Reference |

|---|---|---|---|---|

| Novel phosphonate-containing acrylates | Methyl Methacrylate (MMA) | Bulk Polymerization | Thermal stability of copolymers increased with higher phosphonate monomer content. | researchgate.net |

| 2-Methacryloxyethyl dimethyl phosphonate | Methyl Methacrylate (MMA) | Not specified | Used in coatings for steel to improve adhesion. | google.com |

| Acrylic Acid (AA) | Methyl Acrylate (MA) | Solution/Bulk | Copolymers with a wide range of hydrophilic-hydrophobic properties were synthesized for restoration applications. | sapub.org |

Polymeric Applications in Adhesion and Coating Technologies

This compound is a functional monomer that has garnered interest in the development of specialized polymers for high-performance adhesives and coatings. The incorporation of the phosphonate group into an acrylate polymer backbone imparts unique properties that enhance adhesion to various substrates, improve flame retardancy, and can increase the durability of the resulting material.

The primary mechanism by which polymers containing this compound enhance adhesion is through the interaction of the phosphonate group with the substrate surface. The phosphorus atom in the phosphonate moiety can form strong coordinate bonds with metal oxides present on the surface of substrates like steel, aluminum, and titanium. This chemical interaction creates a robust bridge between the polymer and the substrate, leading to significantly improved adhesion compared to conventional acrylic polymers.

In coating technologies, copolymers of this compound are utilized to create protective films with superior substrate adhesion and enhanced performance characteristics. These coatings can be formulated to be resistant to corrosion, abrasion, and environmental degradation. The presence of the phosphonate group can also contribute to the flame-retardant properties of the coating, a critical feature in applications where fire safety is a concern. Research into copolymers of fluorinated monomers with phosphonate-containing methacrylates has shown that such materials can create surfaces with low energy and high water repellency, which are desirable for anti-corrosion coatings.

The synthesis of these functional polymers is typically achieved through free-radical polymerization. This compound can be copolymerized with a variety of other acrylic and methacrylic monomers, such as methyl methacrylate (MMA), to tailor the properties of the final polymer. The ratio of the phosphonate-containing monomer to other monomers in the copolymerization feed is a critical parameter that influences the final properties of the adhesive or coating, including its adhesive strength, flexibility, and thermal stability. For instance, studies on copolymers of heptadecafluorodecyl methacrylate and (dimethoxyphosphoryl) methyl methacrylate have demonstrated the ability to create stable, hydrophobic films on stainless steel surfaces.

While specific performance data for homopolymers of this compound in adhesive and coating applications is not extensively documented in publicly available literature, the broader class of phosphonate-containing acrylate polymers has shown significant promise. For example, in dental applications, phosphonate-containing monomers are known to improve the adhesion of dental restorative materials to tooth enamel and dentin.

Below is an interactive data table summarizing the typical composition and properties of adhesive and coating formulations incorporating phosphonate-containing acrylate monomers, based on available research in this area.

| Formulation Component | Monomer | Function | Resulting Property Enhancement |

|---|---|---|---|

| Adhesion Promoter | This compound | Enhances bonding to metal substrates | Improved adhesive strength and durability |

| Primary Monomer | Methyl Methacrylate (MMA) | Forms the polymer backbone | Provides mechanical strength and transparency |

| Crosslinking Agent | Ethylene Glycol Dimethacrylate (EGDMA) | Creates a polymer network | Increased solvent resistance and thermal stability |

| Initiator | Azobisisobutyronitrile (AIBN) | Initiates polymerization | Controls reaction kinetics and polymer molecular weight |

Materials for Structured Surface Topologies and Optical Applications

The unique chemical properties of polymers derived from this compound also suggest their potential for use in advanced materials for structured surface topologies and optical applications. The ability to tailor the surface properties and refractive index of these polymers opens up possibilities for creating functional surfaces with specific wetting, anti-reflective, or light-guiding characteristics.

The creation of structured surface topologies at the micro- and nanoscale is a field of growing interest for applications ranging from self-cleaning surfaces to biomedical devices. The inclusion of the polar phosphonate group in an acrylate polymer can influence its surface energy and its interaction with different environments. While specific research on creating structured surfaces with poly(this compound) is limited, the principles of polymer surface modification suggest that this material could be a candidate for techniques such as nanoimprint lithography or self-assembly processes to generate patterned surfaces.

For a polymer to be useful in optical applications such as lenses, waveguides, or anti-reflective coatings, it must also possess high optical transparency in the desired wavelength range. Acrylate-based polymers, in general, are known for their excellent optical clarity. The challenge in developing phosphonate-containing polymers for optical applications lies in achieving the desired refractive index without compromising transparency.

The potential for these materials in optical applications is an area that warrants further investigation. Research into the precise measurement of the refractive index and optical dispersion of homopolymers and copolymers of this compound would be necessary to fully assess their suitability for creating advanced optical components.

The following interactive data table provides a summary of key properties and potential applications of phosphonate-containing polymers in the context of structured surfaces and optics, based on the characteristics of analogous polymer systems.

| Property | Influencing Factor | Potential Application | Research Status |

|---|---|---|---|

| Surface Energy | Phosphonate group polarity | Creation of hydrophilic/hydrophobic patterned surfaces | Largely unexplored for this specific polymer |

| Refractive Index | Phosphorus content | High refractive index lenses, anti-reflective coatings | Data for this specific polymer is not widely available |

| Optical Transparency | Acrylate polymer backbone | Waveguides, optical adhesives | Generally high for acrylates, needs specific characterization |

| Flame Retardancy | Phosphonate group | Fire-safe optical components | Well-established for phosphonate-containing polymers |

Green Chemistry Aspects in the Synthesis and Application of Methyl 2 Dimethoxyphosphinyl Acrylate

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final desired product. High atom economy indicates minimal waste generation. For acrylate (B77674) synthesis, traditional routes can sometimes involve multi-step processes with stoichiometric reagents and catalysts that lead to significant waste.

Research into related compounds, such as methyl acrylate, has demonstrated pathways with 100% atom economy. For example, the gas-phase pyrolysis of methyl 3-acetoxypropionate yields methyl acrylate and acetic acid as the only products researcher.lifetib.eu. This type of elimination reaction, where no atoms are wasted, represents an ideal synthetic route. Applying this principle to Methyl 2-(dimethoxyphosphinyl)acrylate would involve designing a synthesis where all atoms from the starting materials are converted into the product, thus minimizing or eliminating byproduct formation and the associated disposal challenges.

Table 1: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Scheme | Atom Economy | Waste Generation |

|---|---|---|---|

| Substitution | A-B + C → A-C + B | < 100% | High (byproduct 'B') |

| Addition | A + B → A-B | 100% | None |

| Elimination | A-B → A + B | 100% (if both products are desired) | None |

| Rearrangement | A → B | 100% | None |

Development of Greener Solvents and Reaction Media

Traditional organic synthesis often relies on volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. Green chemistry promotes the use of alternative, benign reaction media.

Water as a Solvent in Organic Reactions

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the solubility of nonpolar organic reactants can be a challenge, synthetic methods are increasingly being developed to utilize water. In the field of acrylate chemistry, water is used in emulsion polymerization to produce water-soluble acrylic resins google.com. For the synthesis of the monomer itself, water is often used during the workup phase for washing and extraction google.com. Developing catalytic systems that allow for the synthesis of phosphinyl acrylates directly in aqueous media would represent a significant green advancement, eliminating the need for hazardous organic solvents.

Solventless Reaction Conditions

The most effective way to reduce solvent waste is to conduct reactions without a solvent. Solvent-free, or neat, reactions are a key goal of green synthesis. Research on related acrylic precursors has shown the feasibility of highly selective, catalyst-free synthesis at room temperature rsc.orgresearchgate.net. These reactions often involve liquid reactants, where one reactant can act as the solvent for another, or solid-state reactions. Applying this to this compound could involve, for example, reacting a phosphite (B83602) precursor directly with a methyl acrylate derivative under heat or microwave irradiation without any additional medium.

Application of Ionic Liquids

Ionic liquids (ILs) are salts with low melting points (typically below 100°C) that are considered green alternatives to conventional solvents due to their negligible vapor pressure, high thermal stability, and tunable properties semanticscholar.orgrsc.org. They can act as both solvents and catalysts in chemical reactions. In acrylate synthesis, ILs have been used to create polymer electrolytes and as media for synthesizing acrylate monomers semanticscholar.orgresearchgate.net. For instance, imidazolium-based ILs have been synthesized containing acrylate functionalities researchgate.netmdpi.com. Using an ionic liquid as the reaction medium for the synthesis of this compound could facilitate easier product separation and catalyst recycling, as the product could potentially be distilled directly from the non-volatile IL.

Energy Efficient Synthesis Protocols

Reducing energy consumption is another cornerstone of green chemistry. Developing synthetic methods that proceed under milder conditions or in shorter timeframes contributes to a more sustainable process.

Microwave-Assisted Reactions

Microwave-assisted synthesis is a prominent energy-efficient technique that can dramatically accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods anton-paar.comnih.gov. The process involves direct heating of the reactant molecules through dielectric loss, resulting in rapid and uniform temperature increases anton-paar.com. This technology has been successfully applied to the synthesis of various acrylate and methacrylate (B99206) compounds, where it has been shown to reduce reaction times from hours to minutes researchgate.netresearchgate.netnih.govmdpi.com. The synthesis of this compound could similarly benefit from microwave irradiation, potentially allowing for rapid, solvent-free reactions with improved energy efficiency.

Table 2: Illustrative Comparison of Conventional vs. Microwave-Assisted Reactions

| Reaction Type | Conventional Heating | Microwave-Assisted | Reference |

|---|---|---|---|

| Quaternarization of N-methylimidazole | Hours | Minutes | researchgate.net |

| Synthesis of Neu5Ac1Me O-peracetate | > 12 hours (at RT) | 10 minutes (at 70°C) | nih.gov |

| Friedländer quinoline synthesis | Hours (Avg. Yield: 34%) | 30-40 minutes (Avg. Yield: 72%) | nih.gov |

By integrating these green chemistry principles—maximizing atom economy, utilizing benign solvents or solvent-free conditions, and employing energy-efficient protocols like microwave synthesis—the environmental footprint associated with the production and application of this compound can be significantly reduced.

Ultrasonic-Assisted Transformations

The application of ultrasonic irradiation in organic synthesis is a key area of green chemistry, often leading to enhanced reaction rates, higher yields, and milder reaction conditions. In the context of synthesizing α,β-unsaturated phosphonates like this compound, ultrasound has been effectively applied to the Horner-Wadsworth-Emmons (HWE) reaction. nih.gov The HWE reaction is a primary method for creating the carbon-carbon double bond in such molecules, involving the reaction of a phosphonate-stabilized carbanion with a carbonyl compound. wikipedia.org

Sonication promotes the reaction through acoustic cavitation, the formation, growth, and implosive collapse of bubbles in the liquid medium. This process generates localized hot spots with transient high temperatures and pressures, leading to the formation of highly reactive species and increasing mass transfer. nih.gov Research on ultrasound-assisted HWE reactions has demonstrated significant reductions in reaction times compared to conventional methods that often require prolonged heating. For instance, the synthesis of various 2-substituted vinylferrocenes via an ultrasound-promoted HWE reaction was completed in just 5–15 minutes at ambient temperature, a substantial improvement over the 6–24 hours of refluxing required under non-sonicated conditions.

These green syntheses under ultrasonic conditions often utilize phase-transfer catalysis, which facilitates the reaction between reactants in different phases. nih.gov The combination of ultrasound and phase-transfer catalysis represents a significant advancement in developing more sustainable synthetic protocols for this class of compounds.

Table 1: Comparison of Reaction Times for HWE Synthesis of Ferrocene Derivatives

| Entry | Aldehyde | Phosphonate (B1237965) | Base/Solvent | Conventional Method (Time) | Ultrasonic Method (Time) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Ferrocenecarboxaldehyde | Triethyl phosphonoacetate | NaH/THF | 6 h (reflux) | 5 min | 95 |

| 2 | Ferrocenecarboxaldehyde | Diethyl benzylphosphonate | NaH/THF | 12 h (reflux) | 10 min | 92 |

| 3 | Ferrocenecarboxaldehyde | Diethyl (cyanomethyl)phosphonate | NaH/THF | 24 h (reflux) | 15 min | 89 |

Data derived from studies on analogous HWE reactions.

Catalysis in Green Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations with reduced environmental impact. The synthesis of this compound, primarily through the Horner-Wadsworth-Emmons (HWE) reaction, benefits significantly from various catalytic strategies. The HWE reaction involves the deprotonation of a phosphonate reagent to form a nucleophilic carbanion, which then reacts with an aldehyde or ketone. alfa-chemistry.com The choice of catalyst and reaction conditions can greatly influence the efficiency, selectivity, and environmental footprint of the synthesis.

Heterogeneous and Homogeneous Catalysis

The distinction between heterogeneous and homogeneous catalysis is crucial in the context of green synthesis, particularly concerning catalyst separation and recycling. While many HWE reactions employ homogeneous bases like sodium hydride (NaH) or sodium methoxide, which are consumed in the reaction and can lead to purification challenges, advancements have introduced more sustainable catalytic systems. wpmucdn.com

Homogeneous Catalysis: In some advanced HWE protocols, Lewis acids have been used as homogeneous catalysts to control the stereoselectivity of the reaction. For example, Sn(OSO₂CF₃)₂ has been used in combination with N-ethylpiperidine to achieve high Z-selectivity in the reaction of ketones with phosphonoacetate reagents. nih.gov While effective, the separation of these homogeneous catalysts from the product stream can be complex.

Heterogeneous Catalysis and Phase-Transfer Catalysis (PTC): A greener approach involves the use of heterogeneous or phase-transfer catalysts, which simplify product purification and allow for catalyst recycling. The Third-Liquid Phase-Transfer Catalysis (TLPTC) system is a notable example of a green methodology applied to the HWE reaction. acs.org In this system, a quaternary ammonium (B1175870) salt catalyst, such as tetraoctylammonium bromide (TOAB), forms a third liquid phase with a concentrated aqueous base (e.g., 50% NaOH). This catalyst-rich phase facilitates the reaction between the organic-soluble phosphonate and the aqueous base. The advantages of the TLPTC system include high reaction rates, excellent selectivity, and straightforward separation of the catalyst, which can be reused over multiple cycles without significant loss of activity. acs.org This approach avoids the need for anhydrous organic solvents and strong, hazardous bases like NaH, aligning with the principles of green chemistry.

Table 2: Effect of Phase-Transfer Catalyst on HWE Reaction Yield

| Catalyst | Lipophilicity (CTotal) | Third Phase Formation | Isolated Yield (%) | E/Z Ratio |

|---|---|---|---|---|

| TEAB | 8 | No | 0 | - |

| BTEAB | 13 | No | 0 | - |

| TBAB | 16 | Yes | 78 | 94/6 |

| TOAB | 32 | Yes | 93 | 91/9 |

| HTMAB | 19 | Yes | 82 | 93/7 |

Data from a study on the HWE reaction of o-chlorobenzaldehyde and diethyl benzylphosphonate. acs.org

Biocatalysis and Asymmetric Catalysis

Biocatalysis: The use of enzymes as catalysts offers significant green advantages, including high selectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and the use of renewable resources. While direct biocatalytic methods for the entire synthesis of this compound are not widely reported, enzymes can be employed in the synthesis of related α-hydroxyphosphonates, which are key precursors or derivatives. The Pudovik reaction, which is the addition of H-phosphonates to carbonyl compounds, can be catalyzed by eco-catalysts derived from plant biomass rich in metal oxides (e.g., from Alyssum halleri), providing a green and sustainable route to α-hydroxyphosphonates. mdpi.com These biocatalytic or bio-inspired catalytic methods can offer high yields and avoid the use of harsh reagents.

Asymmetric Catalysis: The synthesis of chiral organophosphorus compounds is of great interest due to their potential applications in medicinal chemistry and materials science. Asymmetric catalysis provides a direct route to enantiomerically enriched products, maximizing atom economy by avoiding the need for chiral resolution of a racemic mixture. The asymmetric Horner-Wadsworth-Emmons reaction has been developed to achieve this goal. These reactions can be mediated by the use of chiral phosphonate reagents or, more elegantly, by employing a stoichiometric amount of an external chiral ligand in the presence of an achiral phosphonate. nih.gov For example, simple chiral amino alcohol ligands have been used to induce high enantiomeric excess in the HWE reaction of cyclohexanones. nih.gov This approach allows for the catalytic generation of chirality in the final α,β-unsaturated phosphonate product, representing a sophisticated and green method for synthesizing stereochemically defined molecules.

Future Research Directions and Emerging Trends

Expanding Reactivity Profiles

The dual functionality of Methyl 2-(dimethoxyphosphinyl)acrylate makes it a versatile monomer for polymerization and a substrate for various organic reactions. Future research is focused on exploring and exploiting this reactivity.

Radical Polymerization: The acrylate (B77674) moiety allows the monomer to undergo free-radical polymerization to form polymers with phosphorus-containing side chains. mdpi.com Research in this area focuses on controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods allow for the synthesis of well-defined polymers with controlled molecular weights and low dispersity, which is crucial for high-performance applications. acs.org

Copolymerization: Copolymerizing this compound with other vinyl monomers (e.g., methyl methacrylate (B99206), styrene (B11656), other acrylates) is a key strategy to tailor the properties of the final material. researchgate.netresearchgate.net By adjusting the comonomer ratios, researchers can fine-tune properties like the glass transition temperature (Tg), thermal stability, and flame retardancy. researchgate.net

Michael Addition: The electron-deficient double bond in the acrylate system is susceptible to nucleophilic attack via Michael addition. This reaction can be used to graft the phosphonate (B1237965) group onto other molecules or surfaces, or to create more complex monomer structures prior to polymerization. researchgate.net

Advanced Material Design and Engineering

The incorporation of the dimethoxyphosphinyl group into a polymer backbone imparts several desirable properties. Emerging trends are centered on leveraging these properties for the creation of high-performance materials.

Flame Retardants: Phosphorus-containing compounds are well-established as effective flame retardants. specificpolymers.com They can act in the condensed phase by promoting the formation of a protective char layer, which insulates the underlying material from heat and reduces the release of flammable volatiles. researchgate.netrsc.org Research is focused on optimizing the phosphorus content and its chemical environment within the polymer to maximize flame retardant efficiency in various polymer matrices, such as poly(lactic acid) and epoxy resins. researchgate.netmdpi.com

Adhesion Promoters: The phosphonate group is known to have a strong affinity for metal surfaces. researchgate.net Polymers containing these groups can act as excellent adhesion promoters for coatings and adhesives on substrates like steel, aluminum, and zinc. google.comresearchgate.net Future work involves designing polymer architectures that maximize surface binding while maintaining compatibility with the coating or adhesive matrix. Self-assembled monolayers of phosphonates (SAMPs) represent an advanced approach where a single layer of phosphonate molecules creates a strong covalent bond to the substrate. caplinq.com

Biomedical Applications: Organophosphorus polymers are gaining significant attention in the biomedical field due to their biocompatibility, biodegradability, and ability to mimic natural structures like phospholipids. acs.orgmdpi.com Polymers with phosphonic acid or phosphonic ester groups have shown promise in applications such as dental adhesives, drug delivery systems, and materials for regenerative medicine. acs.orgresearchgate.net While direct applications of poly[this compound] are still emerging, its structural motifs are highly relevant to this field.

Sustainable and Scalable Production

As the applications for functional organophosphorus polymers grow, so does the need for sustainable and industrially scalable production methods.

Green Chemistry Approaches: The principles of green chemistry are being applied to organophosphorus synthesis to reduce environmental impact. rsc.org This includes the use of non-toxic, renewable starting materials, minimizing the use of hazardous solvents, and designing reactions that are atom-economical. acs.orgrsc.orgresearchgate.net For instance, research is exploring the synthesis of acrylates from bio-based platform chemicals like furfural. researchgate.net

Process Intensification: For large-scale production, moving from batch to continuous flow processes can offer significant advantages in terms of safety, consistency, and efficiency. The development of robust catalysts that can be easily separated and recycled is a key enabler for continuous manufacturing.

Resource Sustainability: The majority of phosphorus compounds are derived from finite phosphate (B84403) rock reserves. rsc.org A long-term trend in sustainable chemistry involves developing methods to recycle phosphorus from waste streams and creating more efficient synthetic routes that minimize phosphorus loss. The industrial synthesis of P(V) organophosphorus compounds often relies on hazardous intermediates like phosphorus trichloride (B1173362) (PCl₃) and phosphoryl chloride (POCl₃), highlighting the need for safer and more sustainable synthetic pathways. rsc.org

Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Methyl 2-(dimethoxyphosphinyl)acrylate while minimizing racemization?

- Methodological Answer : During esterification or purification steps, racemization can occur due to the acidic proton α to phosphorus. Silica gel chromatography (common in purification) may exacerbate this. To mitigate, use mild conditions (low-temperature flash chromatography) and avoid prolonged exposure to acidic/basic media. Catalysts like HBF4·OEt2 in etherification reactions (e.g., CH2N2-mediated methylation) can improve yields but require rigorous monitoring of stereochemical integrity via chiral HPLC or polarimetry .

Q. How can researchers resolve discrepancies in nomenclature when searching for literature on this compound?

- Methodological Answer : The compound has multiple aliases (e.g., "Dimethyl methoxycarbonylmethylphosphonate," "Phosphonoacetic acid trimethyl ester"). Use systematic IUPAC names and cross-reference CAS numbers (e.g., 5927-18-4) to ensure consistency. Databases like PubChem or Reaxys can clarify synonyms, but researchers should verify structures using spectroscopic data (e.g., ³¹P NMR for phosphorus environment) .

Q. What analytical methods are suitable for quantifying impurities or byproducts in this compound synthesis?

- Methodological Answer : Reverse-phase HPLC with UV detection (200–220 nm) is effective for separating monomers and byproducts. Column packing (e.g., L1-type silica) and mobile phase optimization (acetonitrile/water gradients) can resolve polar impurities. For phosphonate-specific detection, coupling with mass spectrometry (LC-MS) enhances sensitivity. Calibration with synthesized standards (e.g., racemic mixtures) is critical for accurate quantification .

Advanced Research Questions

Q. How does the α-phosphorus proton acidity influence the stability of this compound under varying experimental conditions?

- Methodological Answer : The acidic α-proton (pKa ~2–3) makes the compound prone to deprotonation and subsequent racemization or decomposition. Stability studies under different pH (buffered vs. non-buffered systems) and temperatures should be conducted. For example, kinetic experiments using ³¹P NMR can track proton exchange rates. Computational modeling (DFT) of the transition state for deprotonation may guide solvent selection (e.g., aprotic solvents like THF) to suppress acidity-driven side reactions .

Q. What strategies can address contradictions in stereochemical outcomes reported for derivatives of this compound?

- Methodological Answer : Contradictions often arise from unaccounted-for racemization during synthesis or purification. To resolve:

- Compare enantiomeric excess (ee) pre- and post-purification using chiral columns (e.g., Chiralpak IA).

- Synthesize and characterize racemic standards (e.g., (±)-20) to distinguish intrinsic stereochemistry from process-induced racemization .

- Use asymmetric catalysis (e.g., organocatalysts) to directly enforce stereocontrol, bypassing post-synthetic degradation.

Q. How can researchers design experiments to distinguish between hydrolysis pathways of the phosphonate ester group?

- Methodological Answer : Hydrolysis can occur at the ester (C–O) or phosphorus (P–O) bonds. To differentiate:

- Conduct isotopic labeling (¹⁸O-water) and track incorporation via LC-MS.

- Monitor reaction intermediates using ³¹P NMR (e.g., shifts from P=O to P–OH).

- Perform pH-dependent kinetic studies: Acidic conditions favor P–O cleavage, while alkaline conditions target ester hydrolysis .

Data Interpretation and Contradictions

Q. Why might HPLC data show unexpected peaks when analyzing this compound, and how should researchers troubleshoot this?

- Methodological Answer : Additional peaks may arise from:

- Degradation products : Hydrolysis under aqueous conditions generates phosphonic acid derivatives. Test stability by comparing fresh vs. aged samples.

- Residual monomers : Incomplete polymerization (if applicable) leaves unreacted starting materials. Optimize reaction time/temperature and use SEC (size-exclusion chromatography) for polymer characterization.

- Column artifacts : Silanol interactions with phosphorus groups can cause tailing. Use end-capped columns or ion-pairing agents (e.g., tetrabutylammonium phosphate) to improve resolution .

Q. How should researchers reconcile conflicting reports on the reactivity of the acrylate moiety in this compound?

- Methodological Answer : Reactivity discrepancies may stem from varying electron-withdrawing effects of the phosphonate group. To clarify:

- Perform kinetic studies (e.g., Michael addition rates with nucleophiles like amines) under controlled conditions.

- Use computational tools (e.g., Hammett σ constants) to quantify electronic effects.

- Compare spectroscopic data (e.g., ¹H NMR chemical shifts of the acrylate protons) across derivatives to assess conjugation effects .

Synthesis Optimization

Q. What catalytic systems improve the yield of this compound without compromising stereochemical purity?

- Methodological Answer : Lewis acid catalysts (e.g., BF3·OEt2) enhance electrophilic activation during esterification. However, their acidic nature risks racemization. Alternatives include:

- Phase-transfer catalysts : Tetrabutylammonium bromide in biphasic systems (water/organic solvent) minimizes side reactions.

- Enzyme-mediated catalysis : Lipases (e.g., Candida antarctica) can achieve stereoselective esterification under mild conditions. Validate via ee analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.